5-Hexyl-2'-deoxyuridine
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Overview
Description
5-Hexyl-2’-deoxyuridine: is a modified nucleoside analog that has been studied for its potential applications in cancer research and treatment. This compound is structurally similar to thymidine, a nucleoside component of DNA, but with a hexyl group attached to the 5-position of the uracil ring. This modification imparts unique properties to the molecule, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2’-deoxyuridine typically involves the modification of 2’-deoxyuridine. One common method includes the lithiation of 5-iodo-2’-deoxyuridine followed by the reaction with hexyl lithium to introduce the hexyl group at the 5-position . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the reactive intermediates.
Industrial Production Methods: While specific industrial production methods for 5-Hexyl-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Hexyl-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The hexyl group can be replaced with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The uracil ring can participate in redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under conditions that favor the substitution of the hexyl group.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although care must be taken to avoid degrading the nucleoside structure.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted 2’-deoxyuridine derivatives, while oxidation reactions can lead to the formation of uracil derivatives with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Hexyl-2’-deoxyuridine is used as a building block for the synthesis of other nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications.
Biology: In biological research, 5-Hexyl-2’-deoxyuridine is studied for its effects on DNA synthesis and repair. It has been shown to block the cytotoxic effects of other nucleoside analogs, such as 5-fluorodeoxyuridine and deoxyadenosine, in leukemia cells . This makes it a valuable tool for studying nucleotide metabolism and the mechanisms of drug resistance.
Medicine: It has been shown to inhibit the migration of tumor cells and reduce the metastatic capacity of certain cancers . This makes it a promising candidate for the development of new cancer therapies.
Industry: In the pharmaceutical industry, 5-Hexyl-2’-deoxyuridine can be used in the development of new drugs and diagnostic tools. Its unique properties make it a valuable component in the design of targeted therapies and the study of drug interactions.
Mechanism of Action
The mechanism of action of 5-Hexyl-2’-deoxyuridine involves its incorporation into DNA, where it can interfere with DNA synthesis and repair processes. By blocking the salvage pathways for nucleosides, it potentiates the effects of inhibitors of de novo nucleotide synthesis . This leads to the inhibition of tumor cell growth and migration, making it an effective antimetastatic agent.
Molecular Targets and Pathways:
Thymidylate Synthase: Inhibition of this enzyme disrupts DNA synthesis.
Nucleotide Salvage Pathways: Blocking these pathways enhances the cytotoxic effects of other nucleoside analogs.
Comparison with Similar Compounds
5-Ethynyl-2’-deoxyuridine: Used for detecting DNA synthesis in cell culture.
5-Bromo-2’-deoxyuridine: Commonly used in cell proliferation assays.
5-Iodo-2’-deoxyuridine: Used in cancer research for its cytotoxic properties.
Uniqueness: 5-Hexyl-2’-deoxyuridine is unique due to its hexyl group, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, it specifically inhibits the migration of tumor cells and blocks the cytotoxic effects of other nucleoside analogs . This makes it a valuable tool in cancer research and therapy.
Properties
Molecular Formula |
C15H24N2O5 |
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Molecular Weight |
312.36 g/mol |
IUPAC Name |
5-hexyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O5/c1-2-3-4-5-6-10-8-17(15(21)16-14(10)20)13-7-11(19)12(9-18)22-13/h8,11-13,18-19H,2-7,9H2,1H3,(H,16,20,21)/t11-,12+,13+/m0/s1 |
InChI Key |
DZGIFYLUHQAETO-YNEHKIRRSA-N |
Isomeric SMILES |
CCCCCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCCCCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Synonyms |
5-hexyl-2'-deoxyuridine HdUrd |
Origin of Product |
United States |
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